![molecular formula C18H18N4O B2975384 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034384-01-3](/img/structure/B2975384.png)

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

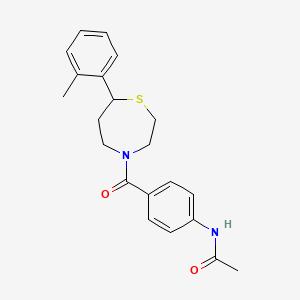

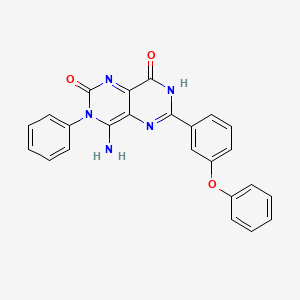

The compound contains several functional groups, including a benzimidazole group, a pyrrolidine group, and a pyridine group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole group is a fused aromatic ring system, the pyrrolidine group is a five-membered ring with one nitrogen atom, and the pyridine group is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the conditions under which the reactions are carried out. Generally, benzimidazoles, pyrrolidines, and pyridines can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of materials with potential applications in pharmaceuticals, materials science, and catalysis. For instance, its derivatives have been used in the synthesis of 2D cadmium(II) MOFs (Metal-Organic Frameworks) with potential applications in gas storage, separation, and catalysis due to their unique structural features and properties (Xiaoju Li et al., 2012).

Catalysis This chemical compound has also shown relevance in catalytic processes. For example, novel ruthenium(II)-NNN pincer complexes derived from this compound have been synthesized and demonstrated to catalyze the condensation of aromatic diamines and alcohols to 1H-benzo[d]imidazoles with the liberation of H2, offering an efficient method for the synthesis of 1H-benzo[d]imidazole derivatives, which are significant in medicinal chemistry (Lin Li et al., 2018).

Organic Synthesis and Drug Development In organic synthesis, this compound serves as a precursor or intermediate for the construction of complex molecular architectures. For instance, it has been utilized in the synthesis of imidazo[1,2-a]pyridines and related heterocycles, which are common structures in drugs that target central nervous system disorders, cancer, and infectious diseases (A. Katritzky et al., 2003).

Material Science In the field of material science, derivatives of this compound have been explored for their potential in creating new materials. For example, these compounds have been involved in the development of fluorescent materials, showcasing their utility in the creation of novel luminescent materials with potential applications in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (G. Volpi et al., 2017).

Mecanismo De Acción

Target of Action

The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules . Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, but the specific target would depend on the overall structure of the compound.

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biochemical pathways, including signal transduction, DNA synthesis, and energy metabolism . The specific pathways affected by this compound would depend on its biological target.

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(10-14-4-3-8-19-11-14)21-9-7-15(12-21)22-13-20-16-5-1-2-6-17(16)22/h1-6,8,11,13,15H,7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXYNOFJJUURGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(sec-butyl)-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2975301.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2975302.png)

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)

![1,4-Dioxaspiro[4.6]undecan-8-one](/img/structure/B2975312.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)

![[4-(4-Benzoylpiperazin-1-yl)phenyl]amine](/img/structure/B2975320.png)